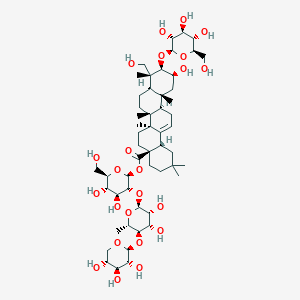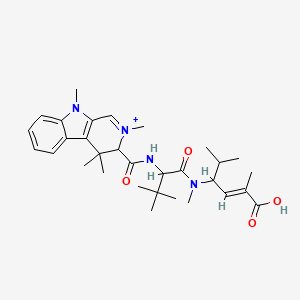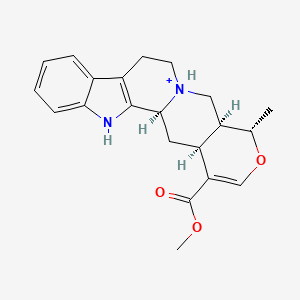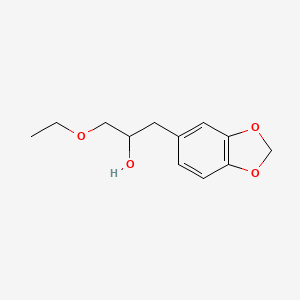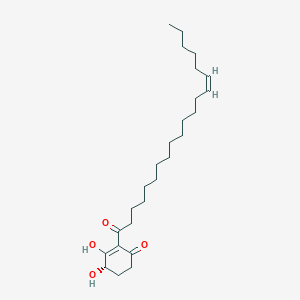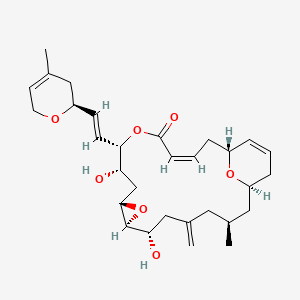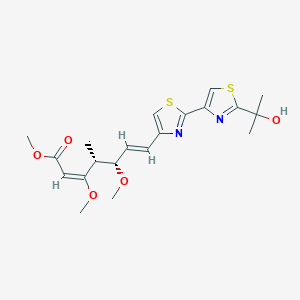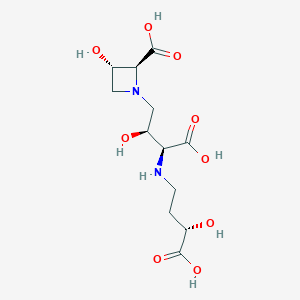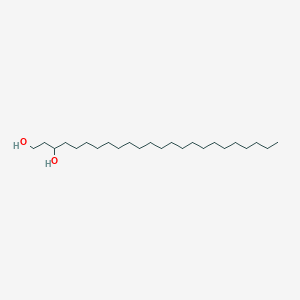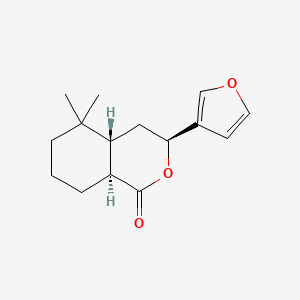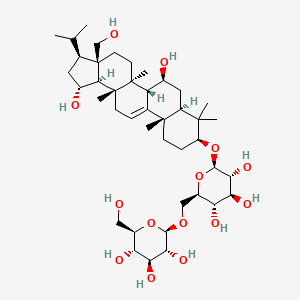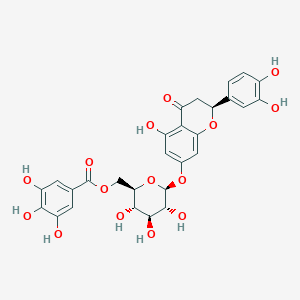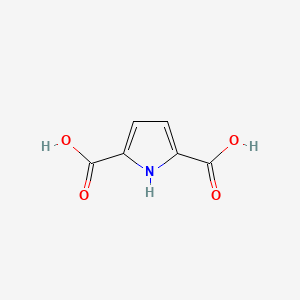
1H-pyrrole-2,5-dicarboxylic Acid
Übersicht
Beschreibung
1H-pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5 . It has a role as a metabolite . It is a weak acid and has low solubility at room temperature, but it can dissolve in hot water and common organic solvents . It is stable under acidic conditions but can easily hydrolyze under alkaline conditions .
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .Molecular Structure Analysis
The molecular formula of 1H-pyrrole-2,5-dicarboxylic acid is C6H5NO4 . The average mass is 155.108 Da and the monoisotopic mass is 155.021851 Da .Chemical Reactions Analysis
1H-pyrrole-2,5-dicarboxylic acid can form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks in the solid state . This is due to the formation of bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits .Physical And Chemical Properties Analysis
1H-pyrrole-2,5-dicarboxylic acid has a density of 1.7±0.1 g/cm3 . Its boiling point is 528.2±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 84.5±3.0 kJ/mol . The flash point is 273.2±25.9 °C . The index of refraction is 1.667 .Wissenschaftliche Forschungsanwendungen
Organic Materials Science
Summary of Application
1H-pyrrole-2,5-dicarboxylic Acid is being explored for its potential in developing functional organic materials due to its rigid structure and aromatic character .
Methods of Application
Researchers have been investigating the synthesis of polymers, liquid crystals, and organic semiconductors using this compound as a monomer or additive .
Results and Outcomes
The studies have shown promising results in creating materials with desirable properties such as enhanced electrical conductivity and thermal stability.
Chemical Synthesis
Summary of Application
1H-pyrrole-2,5-dicarboxylic Acid serves as a precursor for various chemical syntheses, including the production of esters and amides .
Methods of Application
The compound is used in reactions with other chemicals, such as alcohols and amines, often in the presence of catalysts to yield the desired products .
.
Biochemistry
Summary of Application
As a metabolite, 1H-pyrrole-2,5-dicarboxylic Acid plays a role in biological systems and can be used to study metabolic pathways .
Methods of Application
It is used in metabolic studies to trace and understand biochemical reactions within organisms .
Results and Outcomes
These studies help in identifying the compound’s role in biological processes and its potential impact on health and disease .
Materials Engineering
Summary of Application
The compound is investigated for its application in the synthesis of new polymeric materials, potentially as a new monomer for polyester production .
Methods of Application
1H-pyrrole-2,5-dicarboxylic Acid is polymerized with other monomers to create novel materials with tailored properties .
Results and Outcomes
Research has indicated that polymers incorporating this compound can have improved mechanical and thermal properties, making them suitable for various engineering applications .
This analysis provides a snapshot of the diverse applications of 1H-pyrrole-2,5-dicarboxylic Acid in scientific research, highlighting its versatility and potential in multiple fields. The detailed methods and results showcase the compound’s significance in advancing knowledge and technology across disciplines.
Polymer Chemistry
Summary of Application
This compound is utilized in the synthesis of novel polymeric structures, particularly in creating new types of polyesters .
Methods of Application
1H-pyrrole-2,5-dicarboxylic Acid is polymerized with diols to form polyesters. The polymerization process is often catalyzed by metal complexes .
Results and Outcomes
The resulting polyesters exhibit unique properties such as biodegradability and enhanced mechanical strength, making them suitable for sustainable material applications .
Catalysis
Summary of Application
The compound’s ability to form stable complexes with metals makes it a valuable ligand in catalytic systems .
Methods of Application
1H-pyrrole-2,5-dicarboxylic Acid is used to synthesize metal complexes that serve as catalysts in organic transformations .
Results and Outcomes
These catalysts have been shown to improve the efficiency and selectivity of various chemical reactions, including oxidation and reduction processes .
Environmental Science
Summary of Application
Its chelating properties are explored for environmental remediation, particularly in heavy metal ion sequestration .
Methods of Application
The acid forms complexes with toxic metal ions, facilitating their removal from contaminated water sources .
Results and Outcomes
Studies indicate effective sequestration of metals like lead and cadmium, suggesting potential for water purification systems .
Nanotechnology
Summary of Application
1H-pyrrole-2,5-dicarboxylic Acid is being researched for its role in the synthesis of nanomaterials and quantum dots .
Methods of Application
The compound is used as a precursor in the preparation of nanoparticles with controlled size and shape .
Results and Outcomes
The synthesized nanomaterials show promising applications in electronics, photonics, and as sensors due to their unique optical and electrical properties .
Medicinal Chemistry
Summary of Application
The compound’s derivatives are investigated for their therapeutic potential, particularly as modulators of biological pathways .
Methods of Application
Chemical modifications of 1H-pyrrole-2,5-dicarboxylic Acid are performed to enhance its interaction with biological targets .
Results and Outcomes
Some derivatives have demonstrated the ability to modulate enzymes and receptors, indicating potential as lead compounds in drug discovery .
Computational Chemistry
Summary of Application
1H-pyrrole-2,5-dicarboxylic Acid is used in computational studies to model and predict the behavior of organic molecules .
Methods of Application
Advanced computational programs simulate the compound’s interactions and reactions with other molecules .
Results and Outcomes
The simulations provide insights into the compound’s reactivity and stability, aiding in the design of new materials and drugs .
Safety And Hazards
The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Eigenschaften
IUPAC Name |
1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIOEOHOOLSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474366 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrole-2,5-dicarboxylic Acid | |
CAS RN |
937-27-9 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


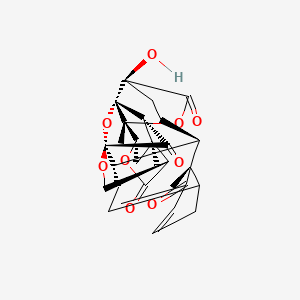
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
